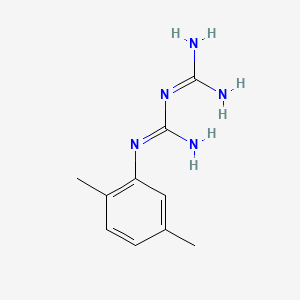
N-(2,5-dimethylphenyl)imidodicarbonimidic diamide
説明
N-(2,5-dimethylphenyl)imidodicarbonimidic diamide, also known as Diuron, is a herbicide that is widely used in agriculture to control the growth of weeds. It belongs to the family of urea herbicides and is known for its effectiveness in controlling a wide range of weeds.
作用機序
N-(2,5-dimethylphenyl)imidodicarbonimidic diamide works by inhibiting the photosynthesis process in plants. It blocks the electron transport chain in the chloroplasts, which leads to the production of reactive oxygen species. This, in turn, damages the photosynthetic apparatus, leading to the death of the plant.
Biochemical and Physiological Effects:
N-(2,5-dimethylphenyl)imidodicarbonimidic diamide has been found to have a variety of biochemical and physiological effects on plants. It inhibits the activity of the photosystem II complex, which is responsible for the light-dependent reactions of photosynthesis. This leads to a decrease in the production of ATP and NADPH, which are essential for the synthesis of organic molecules in plants. N-(2,5-dimethylphenyl)imidodicarbonimidic diamide also affects the metabolism of amino acids and proteins in plants, leading to a decrease in their growth and development.
実験室実験の利点と制限
N-(2,5-dimethylphenyl)imidodicarbonimidic diamide is widely used in laboratory experiments to study its effects on plant growth and development. Its advantages include its effectiveness in controlling the growth of a wide range of weeds, its low toxicity to animals, and its stability in the environment. However, its limitations include its persistence in the soil, which can lead to long-term environmental impact, and its potential to contaminate water sources.
将来の方向性
There are several future directions for the research on N-(2,5-dimethylphenyl)imidodicarbonimidic diamide. One area of research is to develop new and more effective herbicides that are less harmful to the environment. Another area of research is to study the impact of N-(2,5-dimethylphenyl)imidodicarbonimidic diamide on non-target organisms, such as insects and microorganisms. Additionally, there is a need to develop new methods for the removal of N-(2,5-dimethylphenyl)imidodicarbonimidic diamide from the environment, such as bioremediation and phytoremediation. Finally, there is a need for more research on the long-term effects of N-(2,5-dimethylphenyl)imidodicarbonimidic diamide on the environment and human health.
Conclusion:
In conclusion, N-(2,5-dimethylphenyl)imidodicarbonimidic diamide is a widely used herbicide that has been extensively studied for its herbicidal properties and its impact on the environment. Its mode of action involves the inhibition of photosynthesis in plants, leading to their death. N-(2,5-dimethylphenyl)imidodicarbonimidic diamide has several advantages and limitations for laboratory experiments, and there are several future directions for research on this herbicide. Overall, N-(2,5-dimethylphenyl)imidodicarbonimidic diamide is an important tool in the field of agriculture, but its impact on the environment and human health needs to be carefully studied and managed.
科学的研究の応用
N-(2,5-dimethylphenyl)imidodicarbonimidic diamide has been extensively studied for its herbicidal properties and its impact on the environment. It has been used in various scientific research studies to understand its mode of action, biochemical and physiological effects, and its environmental impact. N-(2,5-dimethylphenyl)imidodicarbonimidic diamide has been found to be effective in controlling the growth of weeds such as crabgrass, foxtail, and pigweed.
特性
IUPAC Name |
1-(diaminomethylidene)-2-(2,5-dimethylphenyl)guanidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5/c1-6-3-4-7(2)8(5-6)14-10(13)15-9(11)12/h3-5H,1-2H3,(H6,11,12,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLPASGLAKXDURP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N=C(N)N=C(N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30183471 | |
| Record name | Biguanide, 1-(2,5-xylyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30183471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Biguanide, 1-(2,5-xylyl)- | |
CAS RN |
29213-19-2 | |
| Record name | Biguanide, 1-(2,5-xylyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029213192 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Biguanide, 1-(2,5-xylyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30183471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[2-(ethylsulfonyl)ethyl]thio}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B4070603.png)
![4-[5-[(2-chlorobenzyl)thio]-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B4070610.png)
![2-({[4-(benzoylamino)-3-methylphenyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B4070619.png)

![6-amino-4-{4-[(4-fluorobenzyl)oxy]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4070634.png)
![N-[4-(1-adamantyl)phenyl]benzenesulfonamide](/img/structure/B4070640.png)

![6-amino-8-(3-nitrophenyl)-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile](/img/structure/B4070660.png)
![N-(1-phenylethyl)-2-{[(phenylthio)acetyl]amino}benzamide](/img/structure/B4070667.png)
![N-(4-ethoxyphenyl)-3-[(4-methylphenyl)thio]propanamide](/img/structure/B4070671.png)
![4-[4-(allyloxy)-3-iodo-5-methoxyphenyl]-2-amino-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B4070675.png)
![4-[(2-methylbenzyl)(methylsulfonyl)amino]-N-(1-phenylethyl)benzamide](/img/structure/B4070683.png)
![5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide](/img/structure/B4070706.png)
![4-benzyl-1-[(5-chloro-2-thienyl)sulfonyl]piperidine](/img/structure/B4070708.png)